5-[Benzo(b)thiophen-2-yl]-6-hydroxynicotinic acid
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Overview
Description
5-[Benzo(b)thiophen-2-yl]-6-hydroxynicotinic acid is a heterocyclic compound that features a benzo[b]thiophene moiety fused to a nicotinic acid structure. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both the benzo[b]thiophene and nicotinic acid functionalities endows it with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[Benzo(b)thiophen-2-yl]-6-hydroxynicotinic acid typically involves the following steps:
Formation of Benzo[b]thiophene: This can be achieved through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Coupling with Nicotinic Acid: The benzo[b]thiophene derivative is then coupled with a nicotinic acid precursor under conditions that facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The hydroxyl group in the nicotinic acid moiety can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The benzo[b]thiophene ring can be reduced under hydrogenation conditions to yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzo[b]thiophene and nicotinic acid derivatives.
Scientific Research Applications
5-[Benzo(b)thiophen-2-yl]-6-hydroxynicotinic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-[Benzo(b)thiophen-2-yl]-6-hydroxynicotinic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases, receptors involved in inflammatory pathways, and microbial enzymes.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and disruption of microbial cell wall synthesis.
Comparison with Similar Compounds
Benzo[b]thiophene Derivatives: Compounds like 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene and 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene.
Nicotinic Acid Derivatives: Compounds such as 6-hydroxy-3-pyridinecarboxylic acid and 5-chloro-6-hydroxynicotinic acid.
Uniqueness: 5-[Benzo(b)thiophen-2-yl]-6-hydroxynicotinic acid stands out due to the combination of the benzo[b]thiophene and nicotinic acid moieties, which confer unique chemical reactivity and biological activity. This dual functionality is not commonly found in other similar compounds, making it a valuable target for further research and development .
Properties
IUPAC Name |
5-(1-benzothiophen-2-yl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3S/c16-13-10(5-9(7-15-13)14(17)18)12-6-8-3-1-2-4-11(8)19-12/h1-7H,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIARJHBZXOWAIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=CNC3=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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